molecular formula C16H26N4 B13709119 3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline

3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline

Cat. No.: B13709119
M. Wt: 274.40 g/mol
InChI Key: PQHKDELHAVTSLL-UHFFFAOYSA-N
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Description

3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline is a chemical compound with the molecular formula C11H17N3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a piperazine ring substituted with a methyl group and an aniline moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline typically involves the reaction of 4-methylpiperazine with aniline derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for binding to various biological macromolecules, influencing their activity and leading to desired therapeutic effects. The compound’s ability to undergo substitution reactions also enables the modification of its structure to enhance its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-1-piperazinyl)aniline: Similar in structure but lacks the additional piperidyl group.

    3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: Contains a fluorine atom, which alters its chemical properties and reactivity.

    3-Methoxy-4-(4-methyl-1-piperazinyl)aniline: Features a methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline is unique due to its dual piperazine and aniline functionalities, which provide a versatile platform for chemical modifications. This dual functionality enhances its utility in various applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

3-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

InChI

InChI=1S/C16H26N4/c1-18-9-11-20(12-10-18)15-5-7-19(8-6-15)16-4-2-3-14(17)13-16/h2-4,13,15H,5-12,17H2,1H3

InChI Key

PQHKDELHAVTSLL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC=CC(=C3)N

Origin of Product

United States

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